Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C10H15FO2 and a molecular weight of 186.23 g/mol . This compound is characterized by a bicyclic structure with a fluorine atom and a carboxylate ester group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This method utilizes a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent yields and enantioselectivities. The reaction is mediated by an organic base and operates under mild and operationally simple conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid, while reduction can produce 4-fluorobicyclo[2.2.2]octane-1-methanol.
Scientific Research Applications
Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is utilized in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate can be compared with other similar compounds, such as:
Methyl bicyclo[2.2.2]octane-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid: The carboxylic acid derivative of the compound, with different solubility and reactivity.
Bicyclo[2.2.2]octane-1-carboxylate derivatives: Various derivatives with different substituents can exhibit unique chemical and biological properties.
The uniqueness of methyl 4-fluorobicyclo[22
Properties
IUPAC Name |
methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFABEWFSICBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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